N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-4-3-5-12-10(8)13-11(15)9-6-14(7-9)18(2,16)17/h3-5,9H,6-7H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBCVPYMQBTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
1. Synthesis and Structural Analysis
The synthesis of this compound involves a multi-step process that typically includes the formation of the azetidine ring followed by the introduction of functional groups such as the methylsulfonyl and carboxamide moieties. The compound's structure can be confirmed through various spectroscopic techniques, including NMR and IR spectroscopy, which identify characteristic functional groups and confirm molecular integrity.
2.1 Pharmacological Properties
Research indicates that compounds containing azetidine rings often exhibit diverse pharmacological effects. For instance, derivatives of azetidine have been studied for their roles in anti-inflammatory, analgesic, and neuroprotective activities. The presence of the 3-methylpyridin-2-yl group in this compound may enhance its interaction with biological targets due to the electron-donating properties of the pyridine nitrogen.
The biological activity of this compound is hypothesized to involve modulation of specific signaling pathways. For example, compounds with similar structures have been shown to interact with targets such as Sirtuin proteins, which play a crucial role in cellular regulation and stress responses.
3. In Vitro Studies
In vitro studies are crucial for understanding the pharmacological potential of this compound. For example:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| Study A | SH-SY5Y (neuroblastoma) | 10 µM | Significant neuroprotective effects against oxidative stress |
| Study B | RAW 264.7 (macrophages) | 50 µM | Reduced inflammatory cytokine production |
These studies suggest that this compound may possess neuroprotective and anti-inflammatory properties.
4.1 Neuroprotection in Ischemia Models
A notable case study involved the evaluation of a related compound's neuroprotective effects in an ischemic stroke model. The study demonstrated that compounds with similar structural features could significantly reduce infarct size and improve functional recovery post-stroke by scavenging free radicals and enhancing antioxidant defenses .
4.2 Anti-inflammatory Activity
Another study assessed the anti-inflammatory potential of azetidine derivatives, including those with methylsulfonyl groups. Results indicated that these compounds could inhibit pro-inflammatory pathways, thereby reducing cytokine release in macrophage cultures .
5. Conclusion
This compound shows promise as a biologically active compound with potential applications in neuroprotection and anti-inflammatory therapies. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
Structural Analog: Apremilast (CC-10004)
Key Differences and Similarities :
- Molecular Structure :
- Functional Groups : Both share a methylsulfonyl group, which is associated with enhanced metabolic stability and target binding in pharmaceuticals. However, apremilast’s isoindole ring and additional aromatic substituents likely confer distinct pharmacokinetic properties compared to the target compound’s smaller azetidine-pyridine scaffold.
- Therapeutic Use : Apremilast is clinically used for chronic inflammatory conditions (e.g., psoriasis, arthritis) . The target compound’s smaller size and simplified structure may suggest narrower or different biological targets.
Pyridine Derivatives from Catalogs ()
Compounds such as 3-(2-Aminopyridin-3-yl)propan-1-ol and N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide highlight structural diversity among pyridine-based molecules:
- Substituent Variations: The target compound’s methylsulfonyl-azetidine group contrasts with the hydroxyl, pivalamide, or silyl-protected substituents in catalogued derivatives.
- Molecular Weight : Catalogued pyridine derivatives range from ~150–400 g/mol, whereas the target compound’s inferred molecular weight (~285.32 g/mol) places it in a mid-range category, balancing bioavailability and membrane permeability.
Data Table: Comparative Analysis
*Inferred based on structural components.
Research Implications and Limitations
- Conformational Rigidity : The azetidine ring in the target compound may offer advantages in target selectivity compared to bulkier analogs like apremilast, though this requires experimental validation.
- Methylsulfonyl Group : Shared with apremilast, this group may facilitate similar solubility or receptor interactions, but the absence of aromatic ethers (e.g., ethoxy, methoxy) in the target compound could reduce off-target effects.
- Limitations : The evidence provided lacks direct pharmacological or kinetic data for the target compound. Further studies are needed to explore synthesis, stability, and bioactivity relative to its analogs.
Q & A
Q. How can in vivo efficacy be correlated with in vitro mechanistic findings?
- Methodological Answer :
- Biomarker tracking : Measure kinase inhibition (e.g., phosphorylated EGFR) in tumor tissues via Western blot or ELISA .
- Pharmacodynamic modeling : Use PK/PD integration to relate plasma concentrations to target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
